1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylspiro[bicyclo[310]hexane-6,1’-cyclopentan]-3-one is a complex organic compound characterized by its unique spirocyclic structure This compound is part of the bicyclo[310]hexane family, which is known for its high ring strain and significant synthetic challenges
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylspiro[bicyclo[3.1.0]hexane-6,1’-cyclopentan]-3-one typically involves a (3 + 2) annulation reaction. This method uses cyclopropenes and cyclopropylanilines as starting materials. The reaction is catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation . The process is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for 1-Methylspiro[bicyclo[3.1.0]hexane-6,1’-cyclopentan]-3-one are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methylspiro[bicyclo[3.1.0]hexane-6,1’-cyclopentan]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Methylspiro[bicyclo[3.1.0]hexane-6,1’-cyclopentan]-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific mechanical and chemical properties.
Wirkmechanismus
The mechanism by which 1-Methylspiro[bicyclo[3.1.0]hexane-6,1’-cyclopentan]-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.1.0]hexane: Shares the bicyclic structure but lacks the spirocyclic component.
4-Methylene-1-(1-methylethyl)-bicyclo[3.1.0]hexane: Similar bicyclic structure with different substituents.
Uniqueness
1-Methylspiro[bicyclo[3.1.0]hexane-6,1’-cyclopentan]-3-one is unique due to its spirocyclic structure, which imparts distinct chemical properties and potential applications. The high ring strain and diastereoselectivity in its synthesis make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
63076-57-3 |
---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
1-methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentane]-3-one |
InChI |
InChI=1S/C11H16O/c1-10-7-8(12)6-9(10)11(10)4-2-3-5-11/h9H,2-7H2,1H3 |
InChI-Schlüssel |
HTZFWXLYGSUNGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(=O)CC1C23CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.